molecular formula C9H8Cl2FNO2S B2355353 5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411270-69-2

5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B2355353
CAS No.: 2411270-69-2
M. Wt: 284.13
InChI Key: PIVQJBLIOOEEOH-UHFFFAOYSA-N
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Description

5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dichloro-substituted isoquinoline ring system with a sulfonyl fluoride functional group, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroisoquinoline.

    Sulfonylation: The key step involves the introduction of the sulfonyl fluoride group. This can be achieved by reacting 5,7-dichloroisoquinoline with a sulfonyl chloride derivative under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction. The reaction is typically performed at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound’s oxidation state.

Major Products Formed

    Substitution Reactions: The major products formed from nucleophilic substitution reactions are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.

    Oxidation and Reduction: The products of oxidation and reduction reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and peptides.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing, with studies focusing on its biological activity and mechanism of action.

    Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules. This reactivity can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroisoquinoline: This compound shares the dichloro-substituted isoquinoline core but lacks the sulfonyl fluoride group.

    Sulfonyl Fluoride Derivatives: Other compounds with sulfonyl fluoride groups, such as trifluoromethanesulfonyl fluoride, exhibit similar reactivity but differ in their structural features.

Uniqueness

5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to the combination of its dichloro-substituted isoquinoline ring and sulfonyl fluoride functional group. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,7-dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2S/c10-7-3-6-5-13(16(12,14)15)2-1-8(6)9(11)4-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQJBLIOOEEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC(=C2)Cl)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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